molecular formula C19H24ClNO3S B2734304 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide CAS No. 2034242-35-6

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide

Cat. No.: B2734304
CAS No.: 2034242-35-6
M. Wt: 381.92
InChI Key: OOIQVJVYVANKDH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a thiophene ring, and a hydroxy-substituted pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Hydroxy-Substituted Pentyl Chain Addition: The hydroxy-substituted pentyl chain is added via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the thiophene intermediate.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced at various points, such as the reduction of the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties. Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions. Medicine: Industry: The compound is explored for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

    2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide analogs: Compounds with variations in the substituents on the phenoxy or thiophene rings.

    Other Phenoxy Derivatives: Compounds like 2-(4-bromophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide.

Uniqueness: The unique combination of the chlorophenoxy group, thiophene ring, and hydroxy-substituted pentyl chain in this compound provides distinct chemical properties, such as specific binding affinities and reactivity patterns, making it valuable for targeted applications in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)21-10-7-14(8-11-22)15-9-12-25-13-15/h3-6,9,12-14,22H,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQVJVYVANKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(CCO)C1=CSC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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